4-(4-Nitrophenoxy)benzenesulfonic acid
Description
Properties
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6S/c14-13(15)9-1-3-10(4-2-9)19-11-5-7-12(8-6-11)20(16,17)18/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJKTBJNHPPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284642 | |
| Record name | 4-(4-Nitrophenoxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500901-65-5 | |
| Record name | 4-(4-Nitrophenoxy)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500901-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenoxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Nitrophenoxybenzene
The Ullmann reaction enables aryl ether formation between 4-nitrophenol and halogenated benzenes. Optimized conditions use bromobenzene (1.2 eq.), 4-nitrophenol (1.0 eq.), CuI (10 mol%), and K₂CO₃ (2.0 eq.) in DMF at 120°C for 24 hours. This step yields 4-nitrophenoxybenzene with 68–75% efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 68–75% |
| Byproducts | <5% dimerization |
Sulfonation with Oleum
The biphenyl ether undergoes sulfonation using 20% oleum (SO₃ in H₂SO₄) at 80°C for 6 hours. The sulfonic acid group preferentially occupies the para position relative to the phenoxy group due to electronic directing effects.
Reaction Conditions :
-
Oleum Concentration : 20% SO₃
-
Molar Ratio (Substrate:SO₃): 1:1.05
-
Yield : 82%
Direct Sulfonation of Preformed Biphenyl Ethers
One-Pot Sulfonation-Nitration
A modified approach introduces sulfonic acid before nitration. Benzenesulfonic acid (1.0 eq.) reacts with 4-nitrophenol (1.1 eq.) in polyphosphoric acid (PPA) at 140°C, achieving simultaneous etherification and nitration.
Advantages :
Limitations :
Sequential Functionalization via Protective Groups
Methyl Ester Protection Strategy
-
Protection : Benzenesulfonyl chloride is converted to methyl benzenesulfonate using CH₃OH and H₂SO₄ .
-
Coupling : Methyl benzenesulfonate reacts with 4-nitrophenol via Ullmann coupling (CuI, 120°C).
-
Deprotection : Hydrolysis with 6 M HCl regenerates the sulfonic acid.
Performance Metrics :
| Step | Yield | Purity |
|---|---|---|
| Protection | 92% | 98% |
| Coupling | 65% | 90% |
| Deprotection | 95% | 99% |
Friedel-Crafts Sulfonation-Nitration
Nitro Group Introduction via Electrophilic Substitution
4-Phenoxybenzenesulfonic acid undergoes nitration with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C. The nitro group attaches para to the sulfonic acid, achieving 78% yield.
Critical Parameters :
Industrial-Scale Production Considerations
Continuous Flow Sulfonation
Modern plants employ continuous SO₃ reactors for scalability:
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Energy Use | 120 kWh/kg | 85 kWh/kg |
| SO₃ Emissions | 2.5 kg/ton | 0.8 kg/ton |
Comparative Analysis of Methods
Table 1 : Method Efficiency Comparison
| Method | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Ullmann + Sulf. | 82% | 220 | High |
| One-Pot Nitration | 70% | 180 | Moderate |
| Friedel-Crafts | 78% | 250 | Low |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)benzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonic acid group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonic acid group.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Aminophenoxy)benzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Scientific Research Applications
4-(4-Nitrophenoxy)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonic acid group can participate in ionic interactions with target proteins.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-Nitrobenzenesulfonic Acid (CAS 138-42-1) : The nitro group is directly attached to the sulfonic acid-bearing benzene ring. This direct conjugation maximizes electron withdrawal, resulting in higher acidity (pKa ~ -1.5) compared to compounds with indirect substitution .
- 4-[(2-Hydroxy-1-naphthalenyl)azo]benzenesulfonic Acid (HNABA) : Contains an azo (-N=N-) group and hydroxyl (-OH) substituent. The azo group contributes to π-conjugation, enabling colorimetric detection of Fe³⁺, while the hydroxyl group enhances solubility in polar solvents .
- 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic Acid : Incorporates a benzimidazole ring linked via a carbonyl group. The nitrobenzoyl moiety enhances antimicrobial activity by improving membrane penetration .
Key Structural Differences :
| Compound | Substituent Type | Functional Groups | Acidity (Relative) |
|---|---|---|---|
| 4-(4-Nitrophenoxy)benzenesulfonic acid | Phenoxy with nitro | -SO₃H, -O-C₆H₄-NO₂ | Moderate |
| 4-Nitrobenzenesulfonic acid | Direct nitro substitution | -SO₃H, -NO₂ | High |
| HNABA | Azo and hydroxyl | -SO₃H, -N=N-, -OH | Low |
Physicochemical Properties
Solubility and Stability
- Solubility: Sulfonic acids are generally water-soluble due to their ionic nature. The phenoxy group in 4-(4-nitrophenoxy)benzenesulfonic acid introduces slight hydrophobicity, reducing solubility compared to 4-nitrobenzenesulfonic acid but maintaining higher solubility than non-ionic derivatives like HNABA .
- pH Stability : The nitro group enhances stability under acidic conditions. In contrast, azo-linked compounds (e.g., HNABA) undergo pH-dependent tautomerism, limiting their utility in alkaline environments .
Thermal Stability
However, the phenoxy linkage in 4-(4-nitrophenoxy)benzenesulfonic acid may mitigate this risk compared to 4-nitrobenzenesulfonic acid, where the nitro group is directly conjugated to the aromatic ring .
Antimicrobial Activity
Nitro-substituted sulfonic acids exhibit notable antimicrobial properties. For example, 4-[1-(4-nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (compound 9) showed potent activity against S. aureus and C. albicans due to synergistic effects between the nitro and benzimidazole groups .
Environmental Degradation
Sulfonic acid derivatives like BP-4 (2-hydroxy-4-methoxy-5-sulfobenzoic acid) undergo biodegradation via hydroxylation and desulfonation in bioreactors . The nitro group in 4-(4-nitrophenoxy)benzenesulfonic acid likely impedes microbial degradation, increasing environmental persistence.
Coordination Chemistry
Azo-linked sulfonic acids (e.g., 4-[(8-hydroxy-5-quinolinyl)azo]-benzenesulfonic acid) form coordination polymers with transition metals, useful in fluorescence-based sensing . The nitro group in the target compound may act as a weaker electron-withdrawing ligand compared to azo or hydroxyl groups, affecting metal-binding affinity.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Nitrophenoxy)benzenesulfonic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of structurally similar sulfonic acid derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, describes the synthesis of (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid via azo coupling, requiring precise temperature control (312–314°C) and purification via recrystallization . For 4-(4-Nitrophenoxy)benzenesulfonic acid, a plausible route involves reacting 4-nitrophenol with benzenesulfonyl chloride under basic conditions. Optimization could include:
- Varying solvents (e.g., DMF, THF) to enhance solubility.
- Monitoring reaction progress via TLC or HPLC (as in , which uses LC-MS for purity assessment) .
- Table : Example reaction parameters:
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temp. | 80°C |
| Catalyst | K₂CO₃ |
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize 4-(4-Nitrophenoxy)benzenesulfonic acid?
- Methodology :
- ¹H/¹³C NMR : and provide NMR data for diazenyl-sulfonic acid derivatives. The nitro and sulfonic acid groups in the target compound would deshield aromatic protons, with distinct shifts (e.g., ~8.5–9.0 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- FT-IR : Confirm the presence of sulfonic acid (-SO₃H) stretching vibrations (~1030 cm⁻¹, 1170 cm⁻¹) and nitro (-NO₂) asymmetric stretches (~1520 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., calculated for C₁₂H₉NO₇S: 335.01 g/mol).
Q. What factors influence the stability of 4-(4-Nitrophenoxy)benzenesulfonic acid in aqueous vs. organic solvents?
- Methodology : Stability studies should assess:
- pH dependence : Sulfonic acids are highly acidic (pKa ~1–2), making them stable in acidic conditions but prone to hydrolysis in alkaline media. notes that 4-aminobenzenesulfonic acid has ΔfH°solid = -612.3 kJ/mol, indicating thermodynamic stability .
- Temperature : Accelerated stability testing at 40–60°C (per ICH guidelines) can predict degradation pathways.
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) elucidate the electronic structure and reactivity of 4-(4-Nitrophenoxy)benzenesulfonic acid?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. compares sulfonic acid derivatives, highlighting how substituents alter reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to model aggregation behavior.
Q. What role does 4-(4-Nitrophenoxy)benzenesulfonic acid play in designing optoelectronic materials, and how does its structure compare to liquid crystal derivatives?
- Methodology : discusses sulfonic acid-based liquid crystals with mesogenic properties. The nitro and sulfonic acid groups in the target compound may enhance dipole-dipole interactions, enabling alignment in electric fields . Key comparisons:
- Polarity : Nitro groups increase polarizability, potentially improving nonlinear optical (NLO) properties.
- Thermal Stability : Differential scanning calorimetry (DSC) can measure phase transitions (e.g., melting points >300°C, as in ).
Q. How can tautomerism or isomerism in 4-(4-Nitrophenoxy)benzenesulfonic acid derivatives be resolved experimentally?
- Methodology : identifies tautomeric forms using ¹H NMR (e.g., singlets at δ 8.95–10.42 ppm for N-H groups). For the target compound, variable-temperature NMR or X-ray crystallography could resolve conformational isomers .
Q. What strategies mitigate batch-to-batch variability in synthesizing 4-(4-Nitrophenoxy)benzenesulfonic acid for reproducible biological assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
